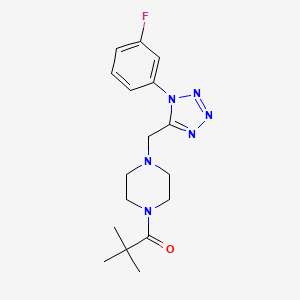

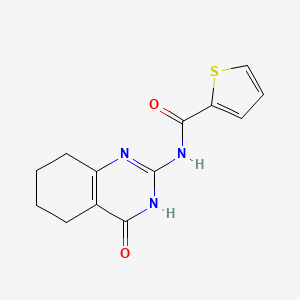

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide” is a chemical compound with the CAS Number: 865659-26-3 . It has a molecular weight of 224.29 .

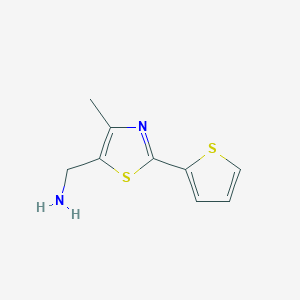

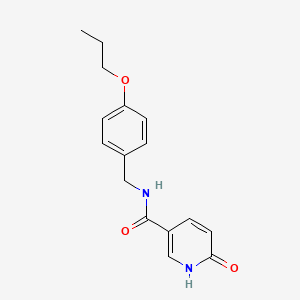

Molecular Structure Analysis

The compound contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H12N4OS . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Applications De Recherche Scientifique

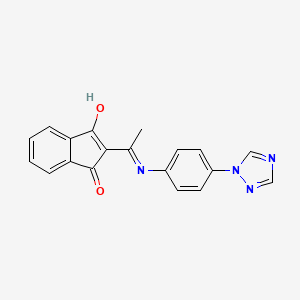

Anticonvulsant Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide and its derivatives have been explored for anticonvulsant activity. For instance, a study by Bunyatyan et al. (2020) synthesized a series of related compounds and tested them in a pentylenetetrazole-induced seizure model in mice, finding weak to moderate anticonvulsant effects (Bunyatyan et al., 2020).

Antiviral Activities

These compounds have been evaluated for antiviral properties. Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones and tested them against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona, finding significant antiviral activities (Selvam et al., 2007).

Antitumor Agents

Research has also focused on the potential use of these compounds as antitumor agents. Bavetsias et al. (2002) investigated water-soluble analogues of quinazolin-4-one-based antitumor agents, finding some compounds with increased cytotoxicity and solubility, suggesting potential for in vivo evaluation (Bavetsias et al., 2002).

Reactivity for Anticancer Applications

Abdel-Rahman (2006) reported on the reactivity of related compounds towards electrophilic and nucleophilic reagents, with some prepared compounds showing selective anticancer activity (Abdel-Rahman, 2006).

Electrochemical Studies

Beitollahi et al. (2008) explored the use of a modified carbon nanotube paste electrode of related compounds for the electro-oxidation of epinephrine and norepinephrine, demonstrating potential applications in analytical chemistry (Beitollahi et al., 2008).

Selective HDAC6 Inhibitors for Alzheimer's Disease

Yu et al. (2013) designed and synthesized quinazolin-4-one derivatives as selective HDAC6 inhibitors, showing promise in treating Alzheimer's disease. These compounds induced neurite outgrowth and enhanced synaptic activities in neuronal cells (Yu et al., 2013).

Antibacterial and Antifungal Activities

Mohamed et al. (2010) synthesized novel derivatives and evaluated them for antibacterial and antifungal activities, finding potent in vitro activities against various pathogens (Mohamed et al., 2010).

Safety and Hazards

Propriétés

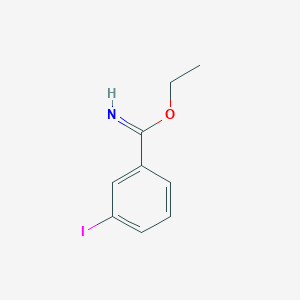

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

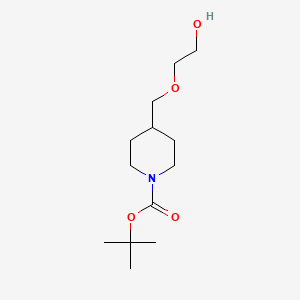

InChI |

InChI=1S/C13H13N3O2S/c17-11-8-4-1-2-5-9(8)14-13(15-11)16-12(18)10-6-3-7-19-10/h3,6-7H,1-2,4-5H2,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOGJGNLLYLCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)

![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)

![2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3017515.png)